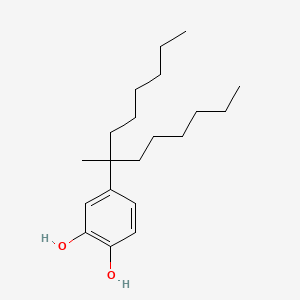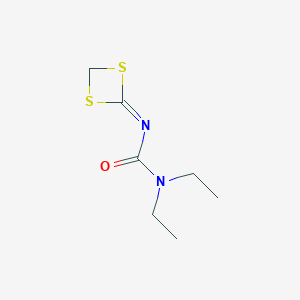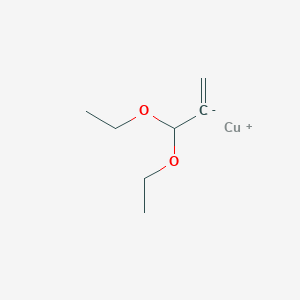![molecular formula C15H13N2O2- B14620051 2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate CAS No. 59159-54-5](/img/structure/B14620051.png)
2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate typically involves the condensation reaction between 2-aminophenol and 2-(2-methylanilino)-2-oxoacetaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenolate moiety, where nucleophiles such as halides or alkoxides replace the phenolic hydrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenolates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities, making it a candidate for pharmaceutical applications.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s phenolate moiety can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity towards molecular targets .
類似化合物との比較
Similar Compounds
- 2-(N-Methylanilino)-2-phenylthioacetonitrile
- 2-(N-Methylanilino)-2-phenylsulfanylacetonitrile
Uniqueness
Compared to similar compounds, 2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate exhibits unique properties due to the presence of both the Schiff base and phenolate functionalitiesAdditionally, its ability to form stable metal complexes distinguishes it from other related compounds .
特性
CAS番号 |
59159-54-5 |
|---|---|
分子式 |
C15H13N2O2- |
分子量 |
253.28 g/mol |
IUPAC名 |
2-[[2-(2-methylanilino)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-2-3-7-12(11)17-15(19)10-16-13-8-4-5-9-14(13)18/h2-10,18H,1H3,(H,17,19)/p-1 |
InChIキー |
WFTOLBAGAHJZNY-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1NC(=O)C=NC2=CC=CC=C2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


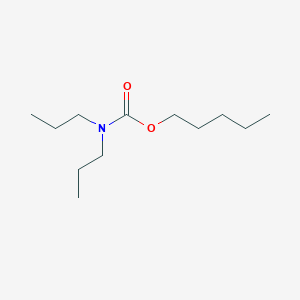

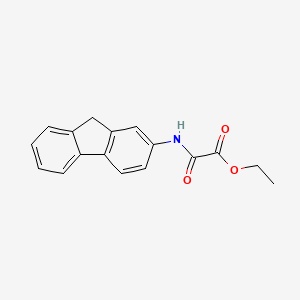

![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
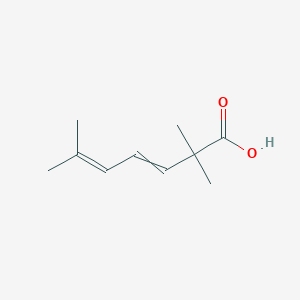
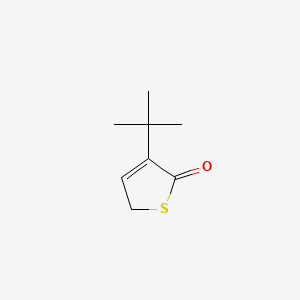
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
